4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
Overview
Description
“4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 1706446-17-4 . It has a molecular weight of 248.2 . The IUPAC name for this compound is 2-(4-methoxy-3-methyl-5-(trifluoromethyl)phenyl)acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Molecular Structure Analysis
The InChI code for “4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid” is 1S/C11H11F3O3/c1-6-3-7(5-9(15)16)4-8(10(6)17-2)11(12,13)14/h3-4H,5H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . The storage temperature for this compound is ambient temperature .Scientific Research Applications
Synthesis and Organic Chemistry
- 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid has been utilized in the synthesis of various organic compounds. For instance, it played a role in the total synthesis of the marine alkaloid Polycitrin B, a process starting from 3,5-dibromo-4-methoxy-phenylacetic acid methyl ester and utilizing palladium-catalyzed coupling reactions (Beccalli, Clerici, & Marchesini, 2000).
- The acid is also involved in the anodic methoxylation of phenylacetic acids, where transformations during the electrolysis of 4-methoxyphenylacetic acid in methanol were studied (Wladislaw & Viertler, 1968).
Biochemistry and Pharmacology
- In biochemistry, derivatives of phenylacetic acid, including compounds similar to 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, have been isolated from culture mycelia and studied for their antimicrobial and antioxidant properties. These compounds, however, lacked significant activity in these areas (Varma et al., 2006).
Analytical Chemistry
- In analytical chemistry, this compound has been used in the determination of enantiomeric purity of certain pharmaceuticals, such as oxfenicine, by high-performance liquid chromatography (Coleman, 1983).
Molecular Structure and Dynamics
- A recent study investigated the conformational landscape and intramolecular dynamics of alpha-methoxy phenylacetic acid, a derivative of mandelic acid, which is structurally related to 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid. This research provides insights into the flexibility and internal dynamics of such compounds (Singh et al., 2022).
properties
IUPAC Name |
2-[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6-3-7(5-9(15)16)4-8(10(6)17-2)11(12,13)14/h3-4H,5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGRQUJZSKTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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